Thiourea, N-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N'-2-thiazolyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N’-2-thiazolyl- is a complex organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science. This particular compound features a unique structure that combines a pyrrole ring, an ethyl linker, and a thiazole ring, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N’-2-thiazolyl- typically involves the reaction of 2-(1-methyl-1H-pyrrol-2-yl)ethylamine with 2-isothiocyanatothiazole. The reaction is carried out in an appropriate solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N’-2-thiazolyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, where nucleophiles like amines or alcohols replace the sulfur atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; in solvents like ethanol or tetrahydrofuran.
Substitution: Amines, alcohols; in solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Thiourea derivatives with various substituents.
Scientific Research Applications
Thiourea, N-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N’-2-thiazolyl- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and pharmaceuticals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Thiourea, N-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N’-2-thiazolyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming stable complexes with their active sites. Additionally, the compound can interfere with cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Thiourea, N-(2-(1H-pyrrol-2-yl)ethyl)-N’-2-thiazolyl-
- Thiourea, N-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N’-2-benzothiazolyl-
- Thiourea, N-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N’-2-imidazolyl-
Uniqueness
Thiourea, N-(2-(1-methyl-1H-pyrrol-2-yl)ethyl)-N’-2-thiazolyl- is unique due to its specific combination of a pyrrole ring, an ethyl linker, and a thiazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple biological targets sets it apart from other similar compounds.
Properties
CAS No. |
149485-73-4 |
---|---|
Molecular Formula |
C11H14N4S2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1-[2-(1-methylpyrrol-2-yl)ethyl]-3-(1,3-thiazol-2-yl)thiourea |
InChI |
InChI=1S/C11H14N4S2/c1-15-7-2-3-9(15)4-5-12-10(16)14-11-13-6-8-17-11/h2-3,6-8H,4-5H2,1H3,(H2,12,13,14,16) |
InChI Key |
QWAJHAQEJKTIBY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC=C1CCNC(=S)NC2=NC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.